Cyclo(GRGDSPA) exerts its anti-metastatic effects by competitively binding to integrin receptors, primarily αvβ3 and α5β1 integrins. [, , ] These integrins are overexpressed on the surface of many types of cancer cells and play a crucial role in tumor cell adhesion, migration, and angiogenesis. By binding to these integrins, cyclo(GRGDSPA) prevents the binding of natural ligands such as fibronectin and vitronectin, thereby inhibiting the downstream signaling pathways that promote tumor progression.
CAS No.: 3025-88-5
CAS No.: 1228259-70-8
CAS No.: 37880-96-9
CAS No.: 169327-82-6
CAS No.: 2361566-66-5